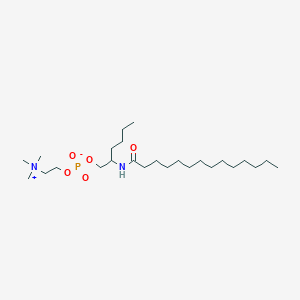
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is a chemical compound with the molecular formula C25H53N2O5P and a molecular weight of 492.68 g/mol It is a phosphocholine derivative, which means it contains a phosphocholine group attached to a long-chain fatty acid and an amino alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of tetradecanoic acid (myristic acid) with hexanolamine to form the amide bond. This intermediate is then reacted with phosphocholine chloride to introduce the phosphocholine group. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phosphocholine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phosphocholine derivatives and their interactions with other molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function, as phosphocholine is a key component of cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a biomarker for certain diseases.
Industry: It may be used in the development of new materials or as an additive in various industrial processes.
作用機序
The mechanism of action of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The phosphocholine group allows it to integrate into the lipid bilayer, potentially affecting membrane fluidity and signaling pathways. The long-chain fatty acid and amino alcohol components may also interact with specific proteins or receptors, influencing cellular processes .
類似化合物との比較
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with two fatty acid chains.
Sphingomyelin: Another phosphocholine-containing lipid, found in the myelin sheath of nerve cells.
Lysophosphatidylcholine: A derivative of phosphatidylcholine with only one fatty acid chain.
Uniqueness
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a long-chain fatty acid, an amino alcohol, and a phosphocholine group. This structure allows it to interact with cell membranes in distinct ways, potentially leading to unique biological effects and applications .
特性
CAS番号 |
131736-77-1 |
|---|---|
分子式 |
C25H53N2O5P |
分子量 |
492.7 g/mol |
IUPAC名 |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
InChIキー |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
同義語 |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















